molecular formula C12H10N4O2S2 B11513767 N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11513767
M. Wt: 306.4 g/mol
InChI Key: KTUYIXIFHLFETM-UHFFFAOYSA-N
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Description

N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyridine ring, a benzothiadiazole core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with pyridin-3-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.

Scientific Research Applications

N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(PYRIDIN-2-YL)METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
  • N-(PYRIDIN-4-YL)METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
  • N-(PYRIDIN-3-YL)METHYL-2,1,3-BENZOTHIADIAZOLE-5-SULFONAMIDE

Uniqueness

N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the sulfonamide group can significantly affect the compound’s properties, making it distinct from its analogs.

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C12H10N4O2S2/c17-20(18,14-8-9-3-2-6-13-7-9)11-5-1-4-10-12(11)16-19-15-10/h1-7,14H,8H2

InChI Key

KTUYIXIFHLFETM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CN=CC=C3

Origin of Product

United States

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